5,5-Difluoro-3-methylazepane;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

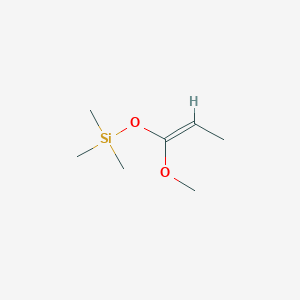

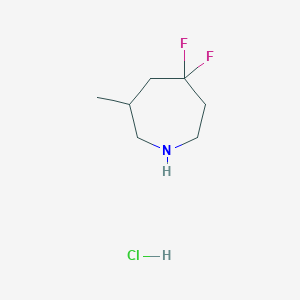

5,5-Difluoro-3-methylazepane hydrochloride is a chemical compound with versatile applications in scientific research. It has a molecular weight of 185.64 . The IUPAC name for this compound is 5,5-difluoro-3-methylazepane hydrochloride .

Molecular Structure Analysis

The InChI code for 5,5-Difluoro-3-methylazepane hydrochloride is1S/C7H13F2N.ClH/c1-6-4-7(8,9)2-3-10-5-6;/h6,10H,2-5H2,1H3;1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.

科学的研究の応用

Azepanium Ionic Liquids

The research on azepane derivatives has led to the synthesis of a new family of room temperature ionic liquids from the seven-member alicyclic secondary amine, azepane. These ionic liquids, produced by reacting azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes and further quaternization, show promise due to their wide electrochemical windows, making them suitable alternatives to volatile organic compound-based electrolytes. This transformation of azepane, a coproduct in the polyamide industry, into azepanium ionic liquids is not only innovative but also environmentally beneficial by mitigating disposal issues related to azepane combustion (Belhocine et al., 2011).

Copper(I)-Catalyzed Synthesis of Triazoles

In another study, a Cu(I)-catalyzed interrupted click reaction using (trifluoromethyl)trimethylsilane (TMSCF3) as a nucleophilic source was employed to synthesize 5-trifluoromethyl 1,2,3-triazoles from terminal alkynes and azides. This method exhibits complete regioselectivity, broad substrate scope, and good functional group tolerability, demonstrating an application in synthesizing a trifluoromethylated analog of the antiepileptic drug rufinamide. This showcases the versatility and potential pharmaceutical applications of reactions involving azepane derivatives (Cheung & Tsui, 2017).

Enzymatic Digestion and Solid-Phase Extraction in Drug Analysis

A study on the enzymatic digestion with beta-glucuronidase and subsequent solid-phase extraction for the analysis of intact oxazepam in urine highlights the application of azepane derivatives in analytical chemistry. The methylation and trimethylsilylation studies for the derivatization of oxazepam for gas chromatography/mass spectroscopy analysis underscore the importance of azepane derivatives in improving analytical methods for drug testing and pharmacokinetics (Langner et al., 1991).

Safety and Hazards

特性

IUPAC Name |

5,5-difluoro-3-methylazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6-4-7(8,9)2-3-10-5-6;/h6,10H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALKISLBBOPZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCNC1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)

![Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2776836.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)